molecular formula C13H12N4O3S B2451045 6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE CAS No. 1251683-07-4

6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE

Cat. No.: B2451045
CAS No.: 1251683-07-4
M. Wt: 304.32
InChI Key: MHHCUAIHKDKDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex organic compound that belongs to the class of isothiazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-pyridylamine with a suitable isothiazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being researched for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-(2-METHOXYETHYL)-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE include other isothiazolopyrimidines and pyridyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and therapeutic potential. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for particular applications.

Properties

IUPAC Name

6-(2-methoxyethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-7-6-17-12(18)11-10(15-13(17)19)9(16-21-11)8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCUAIHKDKDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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